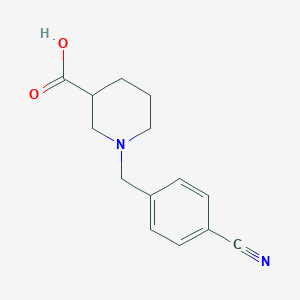![molecular formula C9H8ClN3O3 B13781265 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound, which includes a methoxymethyl group and a chlorine atom, contributes to its distinct chemical properties and biological activities.
准备方法
The synthesis of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用机制
The mechanism of action of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation.
相似化合物的比较
2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry, including as antituberculosis agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8ClN3O3 |
|---|---|
分子量 |
241.63 g/mol |
IUPAC 名称 |
6-chloro-2-(methoxymethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-4-5-8(9(14)15)13-7(11-5)3-2-6(10)12-13/h2-3H,4H2,1H3,(H,14,15) |
InChI 键 |
LXJXNDOEIWPESF-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



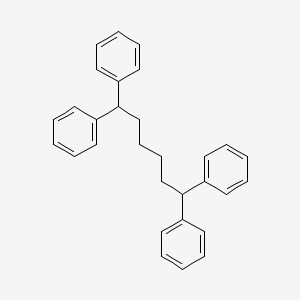
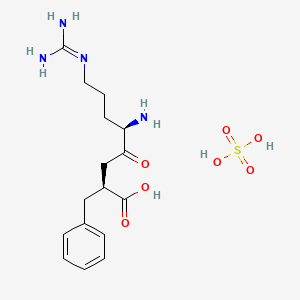
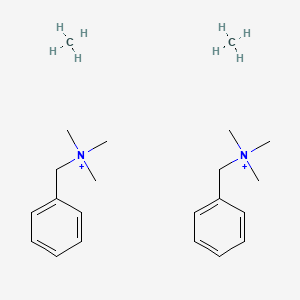


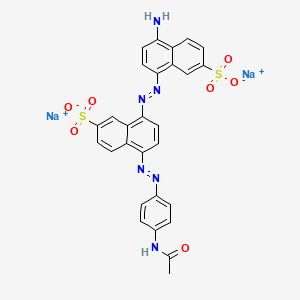

![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
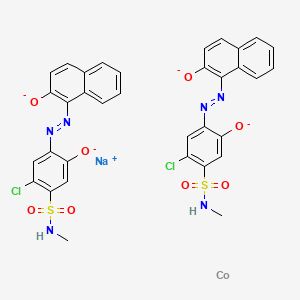

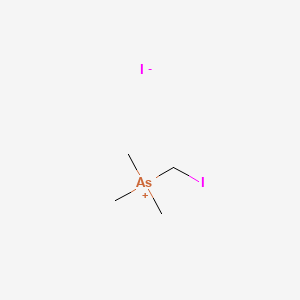
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
